molecular formula C24H31NO4S B11677364 Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11677364
M. Wt: 429.6 g/mol
InChI Key: HSLZWKCHHKDEHN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C24H31NO4S. This compound is notable for its unique structure, which includes a benzothiophene core, a tert-butylphenoxy group, and an ethyl ester functional group. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as "the compound" hereafter) is a complex organic molecule notable for its potential biological activities. This compound's structure includes a benzothiophene core, an ethyl ester group, and a 4-tert-butylphenoxyacetylamino substituent, which may contribute to its pharmacological properties.

  • Molecular Formula: C21H25NO4S
  • CAS Number: 303033-04-7
  • Molecular Weight: 375.50 g/mol

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Benzothiophene Core: Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the 4-tert-butylphenoxyacetyl Group: Reaction with 4-tert-butylphenoxyacetic acid derivatives in the presence of coupling agents.
  • Esterification: Esterification of the carboxylic acid group with ethanol using acid catalysts.

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit tumor growth in various cancer models. In a study involving mice, compounds with similar structures reduced the incidence of tumors induced by carcinogens, suggesting potential use in cancer prevention and therapy .

Anti-inflammatory Effects

The compound's structure suggests that it may possess anti-inflammatory properties. Compounds containing phenoxy and benzothiophene moieties have been reported to reduce inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and colitis.

Antioxidant Activity

The presence of the tert-butyl group is known to enhance antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is vital for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity The compound was tested against benzo[a]pyrene-induced neoplasia in mice, showing a significant reduction in tumor incidence .
Inflammation Model In vitro assays indicated that similar compounds inhibited pro-inflammatory cytokines in macrophages .
Antioxidant Assessment The compound exhibited high radical scavenging activity in DPPH assays, indicating potential as an antioxidant .

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-tert-butylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H31NO4S/c1-6-28-23(27)21-18-12-7-15(2)13-19(18)30-22(21)25-20(26)14-29-17-10-8-16(9-11-17)24(3,4)5/h8-11,15H,6-7,12-14H2,1-5H3,(H,25,26)

InChI Key

HSLZWKCHHKDEHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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